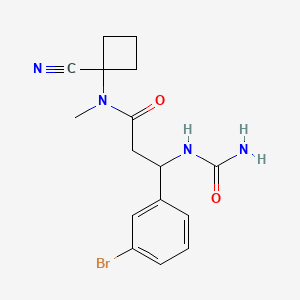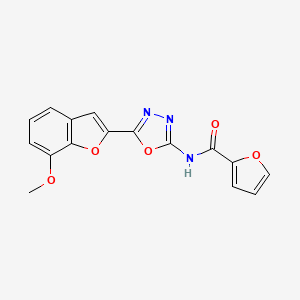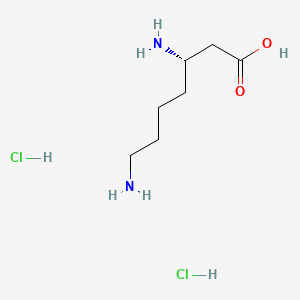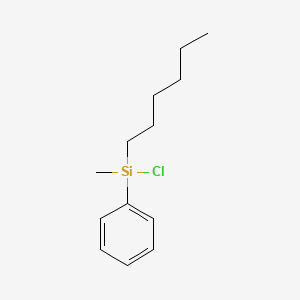
Phenylhexylmethyl chlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylhexylmethyl chlorosilane is an organosilicon compound used in scientific research and industrial applications. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. The molecular formula of Phenylhexylmethyl chlorosilane is C13H21ClSi .
Molecular Structure Analysis
Phenylhexylmethyl chlorosilane has a molecular weight of 240.84400 . The structure includes a silicon atom to which a phenyl group, a hexyl group, and a methyl group are attached.
Chemical Reactions Analysis
Chlorosilanes, including Phenylhexylmethyl chlorosilane, can undergo various reactions. For instance, they can be oxidized when encapsulated inside a silicon oxide cell previously prepared in an argon atmosphere . Also, the hydrolysis of chlorosilanes has been studied computationally .
Physical And Chemical Properties Analysis
Phenylhexylmethyl chlorosilane has a density of 0.95 g/cm3 and a boiling point of 292.2ºC at 760 mmHg . The melting point is not available .
科学研究应用
Surface Modification and Analysis
Organosilanes, including chlorosilanes, are widely used for surface modification to alter the properties of various materials. For instance, the surface modification of natural minerals with chlorosilanes enhances their sorption capacities for nonpolar aromatic contaminants, demonstrating their potential in environmental clean-up technologies (Huttenloch, Roehl, & Czurda, 2001). Similarly, silicon network polymers obtained from trichlorosilanes show unique optical properties due to their high-dimensional network structure, suggesting applications in materials science (Furukawa, Fujino, & Matsumoto, 1990).
Chromatography
Organosilane compounds are integral to the development of chromatographic materials. Reversed-phase chromatography columns, utilizing organosilane-treated surfaces, offer improved resolution for the separation of therapeutic agents and other compounds, indicating their importance in pharmaceutical analysis (Honigberg, Stewart, Smith, & Hester, 1975).
Polymer Nanocomposites
The use of organosilanes for modifying halloysite nanotubes (HNT) in polymer nanocomposites significantly affects the material's mechanical properties. This demonstrates the role of organosilanes in enhancing material properties for various applications, including automotive and aerospace components (Carli, Daitx, Soares, Crespo, & Mauler, 2014).
Environmental Technologies
Surface-modified materials with organosilanes show enhanced sorption capabilities for aromatic compounds, suggesting their use in water treatment and environmental remediation. The modification with phenyl-containing chlorosilanes, in particular, has demonstrated improved affinity for aromatic compounds, offering a potential pathway for the removal of pollutants from water (Huttenloch, Roehl, & Czurda, 2001).
安全和危害
未来方向
The future of chlorosilanes, including Phenylhexylmethyl chlorosilane, seems promising. The global Chlorosilane market is expected to reach USD 31.1 billion by 2030, growing at a CAGR of 21% from 2021 to 2030 . This growth is driven by the increasing supply of solar generation plants around developing regions and increasing concerns linked with global warming .
属性
IUPAC Name |
chloro-hexyl-methyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAAMDYFQRZLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylhexylmethyl chlorosilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

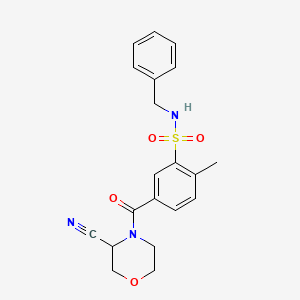
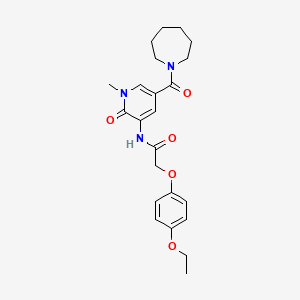
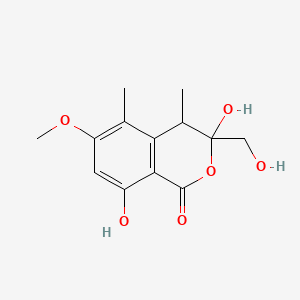
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
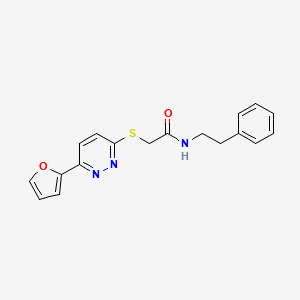
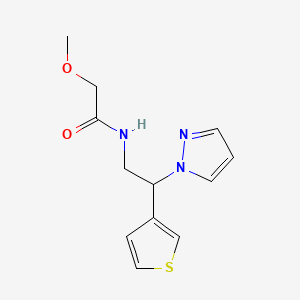
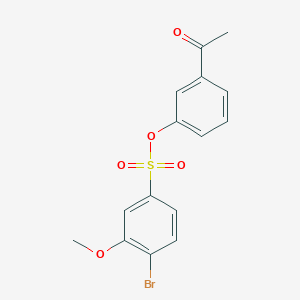
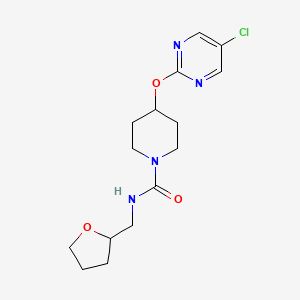
![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)
![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)
